molecular formula C17H14N2O3 B12550153 2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione CAS No. 143868-04-6

2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B12550153
CAS No.: 143868-04-6
M. Wt: 294.30 g/mol
InChI Key: ASDGFBAIUOERIR-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxyphenyl group attached to a hydrazinylidene moiety, which is further connected to an indene-dione core. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 4-ethoxyphenylhydrazine with an appropriate indene-dione precursor. One common method includes the condensation of 4-ethoxyphenylhydrazine with 1H-indene-1,3(2H)-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted indene-dione compounds.

Scientific Research Applications

2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Research into the compound’s medicinal properties may lead to the development of new drugs with therapeutic benefits.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the indene-dione core can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
  • 2-[2-(4-Methylphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione
  • 2-[2-(4-Chlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione

Uniqueness

2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione is unique due to the presence of the ethoxy group, which can influence the compound’s reactivity and interactions with other molecules. This structural feature can enhance the compound’s solubility, stability, and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

143868-04-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)hydrazinylidene]indene-1,3-dione

InChI

InChI=1S/C17H14N2O3/c1-2-22-12-9-7-11(8-10-12)18-19-15-16(20)13-5-3-4-6-14(13)17(15)21/h3-10,18H,2H2,1H3

InChI Key

ASDGFBAIUOERIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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